5-Methyl-3-oxohexanenitrile
Overview
Description
5-Methyl-3-oxohexanenitrile is an organic compound with the molecular formula C7H11NO. It is a dialkylamino compound that has been used as a reagent in organic chemistry. This compound is known for its tautomeric nature, existing as both an amide and an isoxazole .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-oxohexanenitrile typically involves the reaction of a suitable precursor with a nitrile group. One common method is the reaction of 5-methyl-3-oxohexanoic acid with a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium cyanide to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: It can be reduced to form amines or alcohols depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
5-Methyl-3-oxohexanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical development and drug design.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3-oxohexanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
- 5-Methyl-3-oxohexanoic acid
- 5-Methyl-3-oxohexanamide
- 5-Methyl-3-oxohexanone
Comparison: 5-Methyl-3-oxohexanenitrile is unique due to its nitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. The presence of the nitrile group allows for a wider range of chemical transformations and applications in synthesis and research .
Properties
IUPAC Name |
5-methyl-3-oxohexanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(2)5-7(9)3-4-8/h6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTCJTAGNBZWSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388757 | |
Record name | 5-methyl-3-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64373-43-9 | |
Record name | 5-methyl-3-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-3-oxohexanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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